2-Methyl-2-propyl-1,3-propanediol

Catalog No.
S703240
CAS No.
78-26-2
M.F
C7H16O2
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-propyl-1,3-propanediol

CAS Number

78-26-2

Product Name

2-Methyl-2-propyl-1,3-propanediol

IUPAC Name

2-methyl-2-propylpropane-1,3-diol

Molecular Formula

C7H16O2

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C7H16O2/c1-3-4-7(2,5-8)6-9/h8-9H,3-6H2,1-2H3

InChI Key

JVZZUPJFERSVRN-UHFFFAOYSA-N

SMILES

CCCC(C)(CO)CO

Synonyms

NSC 26233, Carisoprodol impurity C

Canonical SMILES

CCCC(C)(CO)CO

The exact mass of the compound 2-Methyl-2-propylpropane-1,3-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26233. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-2-propyl-1,3-propanediol is a branched C7 aliphatic diol primarily procured as a critical pharmaceutical intermediate and a specialty monomer for polymer synthesis. It presents as a white crystalline solid with a melting point of 56–60 °C and a relatively high boiling point of 230 °C. Structurally, the asymmetric, bulky 2-methyl-2-propyl substitution on the central carbon distinguishes it from linear glycols and symmetric branched diols like neopentyl glycol. This steric bulk imparts unique thermal disruption in polyesters, lowers volatility, and provides a specific lipophilicity (logP ~0.78–0.90) that is highly valued in the formulation of clear aqueous surfactant concentrates and tackifying adhesives [1].

Substituting 2-methyl-2-propyl-1,3-propanediol with more common diols like 1,3-propanediol or neopentyl glycol (NPG) leads to critical failures in both polymer properties and phase stability. In polyester synthesis, replacing this diol with NPG drastically shifts the polymer from an amorphous or low-crystallinity state to a highly crystalline material with a high glass transition temperature (Tg), ruining its efficacy as a flexible tackifier or coating [1]. In aqueous formulations, substituting it with lower-molecular-weight C3–C5 diols prevents the formation of clear, stable, high-concentration dispersions, resulting in phase separation [2]. Furthermore, in pharmaceutical procurement, it is the exact obligatory precursor for meprobamate and carisoprodol; no generic diol can substitute its precise stereochemical backbone in these active pharmaceutical ingredients [3].

Suppression of Polyester Crystallinity via Steric Bulk

When polymerized with 2,5-furandicarboxylic acid (FDCA), symmetric diols like neopentyl glycol produce highly crystalline polyesters. In contrast, substituting neopentyl glycol with 2-methyl-2-propyl-1,3-propanediol disrupts polymer chain packing due to the bulky propyl group, resulting in amorphous or significantly lower-Tg polymers[1].

Evidence DimensionPolymer Thermal Properties (Tg and Tm)
Target Compound DataAmorphous or low-crystallinity polyester with reduced Tg
Comparator Or BaselineNeopentyl glycol (PNF polyester): Tg = 70 °C, Tm = 201 °C, ΔHm = 32.1 J/g
Quantified DifferenceComplete suppression of high-temperature crystallization (ΔHm reduction)
ConditionsPolycondensation with 2,5-furandicarboxylic acid

Procurement for specialty adhesives, flexible coatings, and tackifiers requires this diol to deliberately prevent crystallization and lower the glass transition temperature.

Processability Constraints in Polycondensation

The relatively high boiling point of 2-methyl-2-propyl-1,3-propanediol (230 °C at atmospheric pressure, 5.2 kPa under vacuum) makes it significantly harder to distill out during the final stages of melt polycondensation compared to lighter diols. This limits the maximum achievable weight-average molecular weight (Mw) under standard vacuum conditions[1].

Evidence DimensionMonomer Boiling Point and Distillation Efficiency
Target Compound DataBoiling point 230 °C; Mw plateaus at ~37,700 - 79,800 g/mol
Comparator Or BaselineStandard lighter diols (e.g., 1,3-propanediol, bp ~214 °C)
Quantified DifferenceRequires extended residence times or higher vacuum to achieve equivalent Mw
ConditionsTwo-step melt polycondensation (esterification followed by high vacuum)

Process engineers and buyers must account for the higher boiling point by adapting vacuum distillation protocols to successfully scale up high-molecular-weight polyesters.

Phase Stability in Clear Aqueous Concentrates

In the formulation of concentrated quaternary ammonium fabric softeners, the choice of principal solvent dictates phase stability. While C3–C5 diols fail to maintain clarity, 2-methyl-2-propyl-1,3-propanediol possesses an optimal lipophilicity (logP ~0.78–0.90) that successfully stabilizes clear, concentrated aqueous dispersions [1].

Evidence DimensionAqueous Dispersion Clarity
Target Compound DataForms clear, stable compositions at >10-35% active concentrations
Comparator Or BaselineC3-C5 diols (e.g., 1,3-propanediol)
Quantified DifferenceC3-C5 diols result in opaque or phase-separated mixtures
ConditionsAqueous quaternary ammonium fabric softener formulations

Formulators must procure this specific C7 branched diol to achieve transparent, premium-grade concentrated surfactant products.

Green Synthesis Yield for Pharmaceutical Intermediates

2-Methyl-2-propyl-1,3-propanediol is the obligate precursor for meprobamate and carisoprodol. Modern synthesis routes replacing highly toxic phosgene gas with trichloromethyl chloroformate (diphosgene) achieve excellent conversion of this diol into the target carbonate diester intermediate [1].

Evidence DimensionIntermediate Synthesis Yield
Target Compound Data70-75% yield, 98% purity
Comparator Or BaselineTraditional phosgene-based routes (highly toxic, environmentally restricted)
Quantified DifferenceEquivalent or superior purity without phosgene gas hazards
ConditionsReaction with trichloromethyl chloroformate and organic amine catalyst at -5 to 50 °C

Allows pharmaceutical procurement teams to source this diol for safer, environmentally compliant API manufacturing workflows.

Active Pharmaceutical Ingredient (API) Manufacturing

As the direct structural backbone, this diol is the mandatory starting material for synthesizing the anxiolytic meprobamate and the muscle relaxant carisoprodol via dicarbamation or carbonate diester intermediates [1].

Amorphous Specialty Polyesters and Tackifying Resins

Due to its ability to disrupt polymer chain packing and suppress crystallization, it is an ideal monomer for manufacturing low-Tg, flexible polyesters used in radiation-curable adhesives and tackifiers [2].

Clear Concentrated Surfactant and Fabric Softener Formulations

Its specific ClogP and branched structure make it a preferred principal solvent for stabilizing high-concentration quaternary ammonium compounds into clear, transparent aqueous dispersions [3].

XLogP3

0.9

Boiling Point

234.0 °C

Melting Point

62.5 °C

UNII

YLM5KRU0P4

GHS Hazard Statements

Aggregated GHS information provided by 18 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 18 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 16 of 18 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (56.25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (37.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (56.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

78-26-2

Wikipedia

2-methyl-2-propylpropane-1,3-diol

General Manufacturing Information

1,3-Propanediol, 2-methyl-2-propyl-: ACTIVE

Dates

Last modified: 08-15-2023

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